AN15368

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

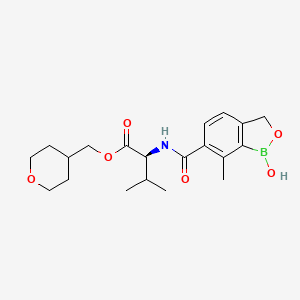

Formule moléculaire |

C20H28BNO6 |

|---|---|

Poids moléculaire |

389.3 g/mol |

Nom IUPAC |

oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C20H28BNO6/c1-12(2)18(20(24)27-10-14-6-8-26-9-7-14)22-19(23)16-5-4-15-11-28-21(25)17(15)13(16)3/h4-5,12,14,18,25H,6-11H2,1-3H3,(H,22,23)/t18-/m0/s1 |

Clé InChI |

MCKPYEQRZUCJKI-SFHVURJKSA-N |

SMILES isomérique |

B1(C2=C(CO1)C=CC(=C2C)C(=O)N[C@@H](C(C)C)C(=O)OCC3CCOCC3)O |

SMILES canonique |

B1(C2=C(CO1)C=CC(=C2C)C(=O)NC(C(C)C)C(=O)OCC3CCOCC3)O |

Origine du produit |

United States |

Foundational & Exploratory

AN15368: A Technical Guide to a Promising Benzoxaborole Antiparasitic for Chagas Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN15368 is a novel benzoxaborole-based prodrug demonstrating potent and curative activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its preclinical evaluation. This compound is activated by parasite-specific carboxypeptidases, subsequently targeting the mRNA processing pathway, offering a promising and selective therapeutic strategy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of new treatments for Chagas disease.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America, with millions affected worldwide.[1][2] Current treatment options are limited and often associated with significant side effects and variable efficacy, particularly in the chronic stage of the disease. The benzoxaborole class of compounds has emerged as a promising source of new antiparasitic agents. This compound, a member of this class, has shown remarkable efficacy in preclinical models of Chagas disease, including non-human primates with long-term, naturally acquired infections.[1][2] This guide details the technical aspects of this compound's pharmacology and the methodologies used to assess its antiparasitic properties.

Mechanism of Action

This compound functions as a prodrug, requiring activation within the T. cruzi parasite to exert its trypanocidal effect.[1][2][3] The proposed mechanism of action is a two-step process:

-

Prodrug Activation: this compound is cleaved by parasite-specific serine carboxypeptidases (TcCBPs) to release the active metabolite.[3]

-

Target Inhibition: The activated form of this compound targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key component of the parasite's mRNA processing machinery.[2][4] Inhibition of CPSF3 disrupts parasite mRNA maturation, leading to cell death.[2]

This mechanism provides a high degree of selectivity for the parasite, as the activating enzyme is specific to T. cruzi, and the active compound targets a critical parasite pathway.

Quantitative Data

The antiparasitic activity of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy and pharmacokinetic data.

Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi

| Parameter | Value | Parasite Stage | T. cruzi Strain(s) | Reference |

| IC50 | 5 nM | Intracellular amastigotes | Not specified | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy Outcome | Reference |

| Mouse | 10 mg/kg/day, oral, for 20 days | 100% cure in acutely infected mice | [6] |

| Mouse | 2.5 mg/kg/day, oral, for 40 days | 100% cure in acutely infected mice | [6] |

| Non-human primate (Rhesus macaque) | Oral, for 60 days | 100% cure in naturally, long-term infected animals | [2][5][7][8][9] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Total Plasma Exposure | ~30,000 ng·h/mL | 120 mg/kg/day | [5] |

| Dose Proportionality | Good | Up to 150 mg/kg | [5] |

| Accumulation | No evidence | 120 mg/kg/day | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Assays

This assay is crucial for determining the efficacy of compounds against the replicative intracellular stage of T. cruzi.

-

Cell Lines: Vero cells or other suitable host cells (e.g., C2C12 myoblasts) are typically used.

-

Parasite Infection: Host cells are infected with T. cruzi trypomastigotes. To enhance throughput and quantification, parasite lines expressing reporter genes like β-galactosidase, luciferase, or fluorescent proteins (e.g., tdTomato) are often employed.

-

Compound Treatment: Following infection and removal of extracellular parasites, cells are treated with serial dilutions of this compound.

-

Assay Readout: After a defined incubation period (e.g., 72 hours), parasite proliferation is quantified. This can be achieved through:

-

Microscopy: Manual or automated counting of intracellular amastigotes.

-

Reporter Gene Activity: Measurement of luminescence, fluorescence, or enzymatic activity.

-

-

Data Analysis: IC50 values are calculated from dose-response curves.

In Vivo Assays

Mouse models are instrumental for the initial in vivo assessment of drug efficacy.

-

Animal Strain: C57BL/6J or other susceptible mouse strains are used.

-

Infection: Mice are infected intraperitoneally (i.p.) or in the footpad with trypomastigotes of a virulent T. cruzi strain. Parasite strains expressing luciferase or fluorescent proteins are often used for in vivo imaging.

-

Treatment: Oral administration of this compound is initiated at a specific time post-infection (e.g., 17 days post-infection) and continued for a defined period (e.g., 20 or 40 days).[6]

-

Monitoring Parasite Load:

-

Bioluminescence Imaging (BLI): For luciferase-expressing parasites, whole-body imaging is performed to quantify parasite burden in real-time.

-

Quantitative PCR (qPCR): Parasite DNA is quantified from blood or tissue samples (e.g., skeletal muscle) at the end of the treatment period.

-

-

Assessment of Cure: Cure is typically determined by the absence of detectable parasites by BLI, qPCR, and/or hemoculture after a period of immunosuppression following treatment.

NHP models, particularly with naturally infected animals, provide a highly translational assessment of drug efficacy.

-

Animal Model: Rhesus macaques (Macaca mulatta) with naturally acquired, long-term T. cruzi infection are utilized.[5][8]

-

Treatment: this compound is administered orally for an extended period (e.g., 60 days).[8][9]

-

Efficacy Assessment:

-

PCR and Hemoculture: Blood samples are regularly tested for the presence of parasite DNA (qPCR) and viable parasites (hemoculture).[5]

-

Post-necropsy Tissue Analysis: Upon completion of the study, various tissues are analyzed by qPCR to confirm parasite clearance.[5]

-

Serology: Long-term monitoring of anti-T. cruzi antibody levels can also indicate treatment efficacy.

-

Parasite Load Quantification by qPCR

qPCR is a highly sensitive method for detecting and quantifying T. cruzi DNA.

-

DNA Extraction: DNA is extracted from blood or tissue samples using commercial kits (e.g., QIAamp DNA Mini Kit) or other established protocols.

-

Target Sequences: The qPCR assay typically targets repetitive DNA sequences in the T. cruzi genome, such as satellite DNA, to enhance sensitivity.

-

Primers and Probes: Specific primers and fluorescently labeled probes (e.g., TaqMan) are used for target amplification and detection.

-

Standard Curve: A standard curve is generated using known quantities of T. cruzi DNA to allow for absolute quantification of parasite equivalents in the samples.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the amount of parasite DNA in each sample relative to the standard curve.

Toxicity Assessment

Preclinical safety evaluation is a critical component of drug development.

-

In Vitro Cytotoxicity: The cytotoxicity of this compound against various mammalian cell lines (e.g., host cells used in efficacy assays) is determined to assess its selectivity.

-

In Vivo Toxicology Studies:

-

Rodent Studies: Rats are often used to evaluate acute and sub-chronic toxicity. Parameters monitored include clinical signs, body weight, food consumption, hematology, and clinical chemistry.[5]

-

Non-Human Primate Studies: As part of efficacy studies in NHPs, extensive monitoring for any signs of acute or long-term toxicity is conducted.[2][5]

-

Conclusion

This compound represents a significant advancement in the search for a safe and effective treatment for Chagas disease. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable preclinical safety profile position it as a strong candidate for clinical development. The experimental protocols and quantitative data summarized in this guide provide a comprehensive technical foundation for researchers and drug developers working to combat this neglected tropical disease. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in humans.

References

- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 8. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]

- 9. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]

The Discovery and Development of AN15368: A Promising New Clinical Candidate for Chagas Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, with an increasing global presence.[1][2] For decades, treatment options have been limited to two nitroheterocyclic compounds, benznidazole and nifurtimox, which suffer from variable efficacy, significant side effects, and are most effective only in the acute phase of the disease. The urgent need for safer and more effective therapies has driven extensive research and development efforts. This technical guide details the discovery and preclinical development of AN15368 (also known as AN2-502998), a novel benzoxaborole prodrug that has emerged as a highly promising clinical candidate for the treatment of Chagas disease.[1][3] this compound has demonstrated potent activity against T. cruzi in vitro and has achieved curative efficacy in preclinical animal models, including non-human primates with long-term, naturally acquired infections.[1][4]

Drug Discovery and Screening Cascade

The identification of this compound was the result of a targeted drug discovery program focused on benzoxaborole compounds, a class of molecules with known antimicrobial properties. The screening cascade prioritized compounds with potent activity against the clinically relevant intracellular amastigote stage of T. cruzi, while also assessing activity against extracellular trypomastigotes.

A high-throughput screening of a library of benzoxaborole compounds was initially conducted to identify hits with significant anti-trypanosomal activity. Promising candidates were then subjected to a series of increasingly stringent assays to evaluate their efficacy, selectivity, and drug-like properties. This lead optimization process ultimately identified this compound as a standout compound with nanomolar potency against T. cruzi.[1][5]

Mechanism of Action

This compound is a prodrug that requires activation by parasite-specific enzymes.[1][6] This targeted activation contributes to its selectivity for T. cruzi. Once inside the parasite, this compound is cleaved by parasite carboxypeptidases to release its active metabolite.[1][6] The active form of the drug then targets the parasite's mRNA processing pathway, a critical process for gene expression and survival.[1][5] Specifically, the active metabolite inhibits a key enzyme in the mRNA polyadenylation machinery, leading to disruption of protein synthesis and ultimately parasite death.

Quantitative Data Summary

In Vitro Efficacy

This compound exhibits potent activity against the intracellular amastigote and extracellular trypomastigote forms of T. cruzi. The compound has demonstrated efficacy against a range of genetically distinct parasite lineages.[5][7]

| Parameter | Value | T. cruzi Stage | Reference |

| IC50 | 5 nM | Not Specified | [7] |

In Vivo Efficacy in Mice

Studies in murine models of both acute and chronic Chagas disease have demonstrated the potent in vivo activity of this compound. Oral administration of the compound resulted in a significant reduction in parasite burden and, in many cases, complete parasitological cure.

| Animal Model | T. cruzi Strain | Dosage | Duration | Outcome | Reference |

| C57BL/6J Mice | Not Specified | 10 mg/kg/day (oral) | 40 days | Parasite load in skeletal muscle below detection limit | [8] |

| Hairless Mice | Luciferase-expressing T. cruzi | Not Specified | 20 days | Dose-dependent reduction in bioluminescence | [8] |

| C57BL/6J Mice | Not Specified | 2.5 mg/kg/day (oral) | 40 days | Parasite load in skeletal muscle below detection limit | [8] |

In Vivo Efficacy in Non-Human Primates

The efficacy of this compound was further evaluated in rhesus macaques with long-term, naturally acquired T. cruzi infections. This model is highly relevant to human Chagas disease. Treatment with this compound resulted in a 100% cure rate, with no detectable parasites in blood or tissues following treatment.[4][7]

| Animal Model | Infection Status | Dosage | Duration | Outcome | Reference |

| Rhesus Macaques | Naturally Acquired, Chronic | Not Specified | 60 days | 100% cure rate (no detectable parasite DNA in blood or tissues) | [7][9] |

Preclinical Toxicology

Toxicology studies in rats were conducted to assess the safety profile of this compound. The compound was well-tolerated at therapeutic doses.

| Animal Model | Dosage | Observation | Reference |

| Rats | 120 mg/kg/day | No significant effects on hematology or clinical chemistry | [7] |

| Rats | 150 mg/kg/day | Modest effects on hematology and clinical chemistry | [7] |

Experimental Protocols

T. cruzi In Vitro Culture

-

Cell Lines: Vero cells are commonly used as host cells for the intracellular amastigote stage of T. cruzi.

-

Parasite Strains: Various strains of T. cruzi can be used, representing different discrete typing units (DTUs).

-

Culture Conditions: Epimastigotes are cultured in liver infusion tryptose (LIT) medium. Trypomastigotes are obtained from the supernatant of infected Vero cell cultures.

-

Infection Protocol: Vero cell monolayers are infected with trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away. The infected cultures are then maintained to allow for the intracellular replication of amastigotes.

In Vivo Mouse Studies

-

Animal Models: C57BL/6J and hairless mice are commonly used.

-

Infection: Mice are infected intraperitoneally with trypomastigotes, often from a luciferase-expressing strain to allow for in vivo imaging.

-

Treatment: this compound is typically administered orally, with the vehicle control being a solution such as 2% methylcellulose + 0.5% Tween 80.

-

Efficacy Assessment:

-

Bioluminescence Imaging: For infections with luciferase-expressing parasites, whole-body bioluminescence is quantified using an in vivo imaging system at various time points.

-

qPCR: Parasite load in tissues (e.g., skeletal muscle, heart) is quantified by real-time quantitative PCR (qPCR) targeting T. cruzi DNA.

-

Hemoculture: Blood samples are cultured to detect the presence of viable parasites.

-

Non-Human Primate Studies

-

Animal Model: Rhesus macaques (Macaca mulatta) with naturally acquired chronic T. cruzi infection.

-

Infection Confirmation: Infection is confirmed by serology, qPCR of blood samples, and hemoculture.

-

Treatment: this compound is administered orally.

-

Efficacy Assessment:

-

qPCR: Serial blood samples are analyzed by qPCR to monitor parasite DNA levels.

-

Hemoculture: Blood is cultured to detect viable parasites.

-

Post-necropsy Tissue Analysis: At the end of the study, various tissues are collected and analyzed by qPCR for the presence of parasite DNA.

-

Conclusion

The discovery and preclinical development of this compound represent a significant advancement in the search for a new, safe, and effective treatment for Chagas disease. Its novel mechanism of action, potent in vitro and in vivo efficacy, and curative effect in a stringent non-human primate model of chronic infection underscore its potential as a transformative therapy.[1][4] The progression of this compound (AN2-502998) into clinical trials offers new hope for the millions of people affected by this neglected tropical disease.[3] Further clinical evaluation will be crucial to determine its safety and efficacy in humans.

References

- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ctegd.uga.edu [ctegd.uga.edu]

- 3. Development Pipeline | AN2 Therapeutics [an2therapeutics.com]

- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]

AN15368 (AN2-502998): A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AN15368, also known as AN2-502998, is a novel, orally bioavailable benzoxaborole-based small molecule prodrug under development for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and experimental background of this promising clinical candidate. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity and evaluation.

Chemical Structure and Physicochemical Properties

This compound is a small molecule prodrug that belongs to the benzoxaborole class of compounds. Its chemical structure and key physicochemical properties are detailed below.

Chemical Structure

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (tetrahydro-2H-pyran-4-yl)methyl (1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1][3]oxaborole-6-carbonyl)-L-valinate |

| Synonyms | AN-15368, AN2-502998 |

| CAS Number | 2152662-92-3 |

| Chemical Formula | C₂₀H₂₈BNO₆ |

| Molecular Weight | 389.26 g/mol |

| SMILES Code | CC(C)--INVALID-LINK--=O)NC(C2=CC=C3C(B(O)OC3)=C2C)=O |

| InChI Key | MCKPYEQRZUCJKI-SFHVURJKSA-N |

Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the target parasite.[4][5] This activation is a key feature of its selectivity and potency against T. cruzi.

The mechanism of action can be summarized in the following steps:

-

Uptake and Activation: this compound is taken up by the T. cruzi parasite.

-

Enzymatic Cleavage: Within the parasite, this compound is activated by parasite-specific carboxypeptidases. This enzymatic cleavage removes the prodrug moiety, releasing the active drug.

-

Target Inhibition: The active form of the drug targets the messenger RNA (mRNA) processing pathway in T. cruzi.[1][3][6][7] Specifically, it is believed to inhibit the cleavage and polyadenylation specificity factor 3 (CPSF3), a critical enzyme in the parasite's mRNA maturation process.

-

Disruption of Parasite Survival: By inhibiting CPSF3, the drug disrupts the proper processing of mRNA, leading to a global shutdown of protein synthesis and ultimately causing parasite death.[4]

The following diagram illustrates the proposed signaling pathway for the activation and action of this compound.

Caption: Proposed mechanism of action of this compound in Trypanosoma cruzi.

Preclinical Efficacy

This compound has demonstrated potent activity against T. cruzi in both in vitro and in vivo preclinical models.

In Vitro Activity

This compound exhibits nanomolar activity against both extracellular and intracellular stages of a range of genetically distinct T. cruzi lineages.[1][3][7]

Table 2: In Vitro Activity of this compound against T. cruzi

| Assay Type | T. cruzi Stage | IC₅₀ (nM) |

| Intracellular Amastigote Assay | Amastigote | 5 |

In Vivo Efficacy

This compound has shown remarkable efficacy in mouse and non-human primate models of Chagas disease, achieving 100% cure rates in some studies.[3][4]

Table 3: In Vivo Efficacy of this compound

| Animal Model | T. cruzi Strain/Infection | Dosing Regimen | Outcome |

| Mouse | Acute infection | 10 mg/kg/day for 20 days | Parasite load in skeletal muscle quantified by qPCR showed significant reduction. |

| Mouse | Chronic infection | 2.5 mg/kg/day for 40 days | Parasite load determined by qPCR of skeletal muscle samples after immunosuppression showed significant reduction. |

| Non-human primate (Macaque) | Naturally acquired chronic infection | 60-day course of treatment | 100% efficacy in a population with long-term, naturally acquired infections. |

The following diagram illustrates a general experimental workflow for assessing the in vivo efficacy of this compound in a mouse model.

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Pharmacokinetics and Safety

Pharmacokinetic studies have shown that this compound exhibits good dose-proportional exposure in rats.[7] In non-human primates, this compound was well-tolerated with no overt toxicity observed during a 60-day course of treatment.[7] Furthermore, no significant side effects were reported in animal studies.[3][4]

Table 4: Summary of Pharmacokinetic and Safety Profile of this compound

| Parameter | Species | Observation |

| Exposure | Rat | Good dose-proportional exposure. Total plasma exposure at 120 mg/kg/day was approximately 30,000 ng·h/mL with no evidence of drug accumulation. |

| Safety | Rat | Modest effects on hematology and clinical chemistry at 150 mg/kg, with no effects at 120 mg/kg/day or lower. |

| Safety | Non-human primate | No overt toxicity observed in a 60-day course of treatment. |

Experimental Protocols

In Vitro Intracellular Amastigote Assay

This protocol is a generalized representation based on standard methods for evaluating anti-trypanosomal compounds.

-

Cell Culture: Host cells (e.g., Vero cells or primary cardiomyocytes) are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Parasite Infection: The host cell monolayer is infected with T. cruzi trypomastigotes at a specified multiplicity of infection (MOI) and incubated for a period to allow for parasite invasion and transformation into intracellular amastigotes.

-

Compound Treatment: Following infection, the extracellular parasites are removed, and the cells are treated with serial dilutions of this compound. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72-96 hours) to allow for amastigote replication.

-

Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods, such as:

-

High-content imaging: Cells are fixed, stained with a DNA dye (e.g., DAPI) to visualize both host and parasite nuclei, and imaged using an automated microscope. The number of amastigotes per host cell is then quantified using image analysis software.

-

Reporter gene assays: If using a reporter-expressing T. cruzi strain (e.g., expressing luciferase or β-galactosidase), the parasite load can be quantified by measuring the reporter signal.

-

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits parasite replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol is a generalized representation based on common practices in the field.

-

Animal Model: Female BALB/c mice (or another appropriate strain) of a specific age and weight are used.

-

Parasite Infection: Mice are infected with a specific strain and inoculum size of T. cruzi (e.g., 10⁴ bloodstream trypomastigotes) via an appropriate route (e.g., intraperitoneal injection).

-

Treatment Initiation: Treatment with this compound (administered orally, for example, by gavage) or vehicle is initiated at a predetermined time post-infection (e.g., 5-7 days post-infection).

-

Dosing Regimen: The compound is administered daily for a specified duration (e.g., 20 consecutive days).

-

Monitoring:

-

Parasitemia: Blood samples are collected at regular intervals, and the number of circulating parasites is determined by microscopic examination of a fresh blood smear or by quantitative PCR (qPCR).

-

Clinical Signs: Mice are monitored daily for clinical signs of disease, such as weight loss, lethargy, and ruffled fur.

-

-

Endpoint Analysis: At the end of the study, or if humane endpoints are reached, mice are euthanized, and tissues (e.g., heart, skeletal muscle) are collected.

-

Assessment of Parasite Burden:

-

qPCR: DNA is extracted from the tissues, and the parasite load is quantified by qPCR using primers specific for T. cruzi DNA.

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for the presence of amastigote nests and inflammation.

-

-

Data Analysis: The parasite burden in the treated group is compared to that in the vehicle-treated control group to determine the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of Chagas disease. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile in animal models suggest that it has the potential to be a significant advancement over current therapies. Further clinical development will be crucial to determine its efficacy and safety in humans. The detailed information provided in this technical guide is intended to serve as a valuable resource for the scientific community engaged in the research and development of new treatments for this neglected tropical disease.

References

- 1. ctegd.uga.edu [ctegd.uga.edu]

- 2. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

Technical Guide: AN15368 Target Identification and Validation for Treatment of Chagas Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN15368 (also known as AN2-502998) is a novel, orally bioavailable benzoxaborole-class prodrug under development for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi (T. cruzi).[1][2] Extensive preclinical studies have demonstrated its potent trypanocidal activity, leading to 100% cure rates in murine and non-human primate models of long-term, naturally acquired infection.[2][3][4][5] this compound operates via a parasite-specific mechanism, requiring activation within the T. cruzi parasite to exert its effect. The active metabolite targets a critical enzyme in the parasite's messenger RNA (mRNA) processing pathway, a mechanism distinct from existing therapies.[2][6][7] This document provides a detailed overview of the target identification, validation, and key experimental data supporting the development of this compound.

Target Identification: A Parasite-Specific Pathway

The discovery of this compound leveraged screening of benzoxaborole compounds, which were known to have activity against related kinetoplastid parasites.[4][5] This process identified a series of compounds with nanomolar activity against both extracellular and intracellular forms of T. cruzi.[2][8]

The mechanism of action was determined to be a two-step process:

-

Prodrug Activation: this compound is a prodrug that is inactive in its administered form. It requires cleavage by parasite-specific serine carboxypeptidases (TcCBPs) to be converted into its active metabolite.[2][6][7] This targeted activation is a key factor in the drug's selectivity.

-

Inhibition of mRNA Processing: The active form of the drug targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1][3] CPSF3 is an essential endonuclease involved in the processing of pre-mRNA in kinetoplastids. By inhibiting this enzyme, the drug disrupts parasite mRNA maturation, leading to parasite death.[3]

The following diagram illustrates the logical workflow of this compound's mechanism of action.

References

- 1. drughunter.com [drughunter.com]

- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. ctegd.uga.edu [ctegd.uga.edu]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

Preclinical Profile of AN15368: A Novel Benzoxaborole for the Treatment of Trypanosomiasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AN15368 is a promising new chemical entity from the benzoxaborole class, under investigation for the treatment of Chagas disease, a form of trypanosomiasis caused by the protozoan parasite Trypanosoma cruzi. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel anti-parasitic therapeutics.

Mechanism of Action

This compound functions as a prodrug, requiring activation within the parasite to exert its trypanocidal effect. The activation is mediated by parasite-specific carboxypeptidases, which cleave the prodrug to release the active metabolite.[1] This active compound then targets the parasite's mRNA processing pathway, a critical component of its cellular machinery.[2][3][4] This targeted mechanism of action suggests a potential for high selectivity and reduced off-target effects in the host.

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent activity against both the extracellular and intracellular stages of Trypanosoma cruzi.[2] The compound exhibits nanomolar potency, indicating a high degree of efficacy at low concentrations.

| Parameter | Value | Parasite Stage | Reference |

| IC50 | 5 nM | T. cruzi | [3] |

In Vivo Efficacy

Preclinical studies in various animal models have shown remarkable efficacy of this compound in treating T. cruzi infections, including those that have progressed to the chronic stage.

Murine Models

In mouse models of Chagas disease, oral administration of this compound resulted in a significant reduction in parasite burden and, in many cases, complete parasitological cure.[4][5]

| Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| C57BL/6J Mice | 2.5 mg/kg/day | 40 days | Cure | [5] |

| Hairless Mice | Not specified | 21 days | Dose-dependent reduction in bioluminescence | [5] |

| C57BL/6J Mice | 10 mg/kg/day | 40 days | Cure | [5] |

| C57BL/6J Mice | 50 mg/kg (single dose) | 2 days | Reduction in parasite proliferation | [5] |

Non-Human Primate Models

Studies in rhesus macaques with naturally acquired, long-term T. cruzi infections have demonstrated the curative potential of this compound. These findings are particularly significant as they represent a preclinical model that closely mimics human Chagas disease.

| Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| Rhesus Macaques | Not specified | 60 days | 100% cure rate | [3][4] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Species | Dose | Value | Reference |

| Total Plasma Exposure (AUC) | Rat | 120 mg/kg/day | ~30,000 ng·h/mL | [3] |

| Dose Proportionality | Rat | Up to 120 mg/kg/day | Good | [3] |

| Accumulation | Rat | Not specified | No evidence | [3] |

Experimental Protocols

In Vitro Parasite Proliferation Assay

-

Parasite Strains: tdTomato-expressing T. cruzi.

-

Cell Lines: Not explicitly stated, but assays for intracellular amastigotes would require a host cell line.

-

Methodology:

-

Plate tdTomato-expressing epimastigotes or infected host cells.

-

Add this compound at various concentrations.

-

Measure the fluorescence intensity daily for a specified period (e.g., 4 days) as an indicator of parasite replication.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of parasite growth.

-

Murine Model of Acute Chagas Disease

-

Animal Model: C57BL/6J mice.

-

Parasite Strain and Inoculum: 10⁴ T. cruzi administered intraperitoneally (i.p.).

-

Treatment Regimen:

-

Initiate treatment at 15 or 17 days post-infection (dpi).

-

Administer this compound orally on a daily basis for 40 days at the specified dose (e.g., 2.5 mg/kg or 10 mg/kg).

-

-

Efficacy Assessment:

-

Following the treatment period, immunosuppress the mice to reveal any residual infection.

-

Determine parasite load in skeletal muscle samples using quantitative PCR (qPCR).

-

Analyze blood samples by light microscopy and hemoculture to detect the presence of parasites.

-

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: AN15368 In Vitro Assay Protocol for Trypanosoma cruzi

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN15368 is a novel benzoxaborole prodrug candidate for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1] This compound demonstrates potent activity against both the extracellular and intracellular replicative (amastigote) stages of the parasite.[2][3][4] this compound is converted to its active form by parasite-specific carboxypeptidases, subsequently targeting the parasite's mRNA processing pathway, leading to parasite death.[2][3][4] This application note provides a detailed protocol for the in vitro assessment of this compound efficacy against intracellular T. cruzi amastigotes and for determining its cytotoxic profile in a mammalian cell line.

Mechanism of Action

This compound's mechanism of action involves a multi-step process within the T. cruzi parasite, ensuring a targeted therapeutic effect.

Caption: this compound prodrug activation and mechanism of action in T. cruzi.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

| Compound | Target Organism/Cell Line | Assay | IC50 / CC50 (nM) |

| This compound | T. cruzi (intracellular amastigotes) | Anti-parasitic Activity | 5 |

| This compound | Vero cells | Cytotoxicity | >10,000 |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

| Compound | Selectivity Index (SI) |

| This compound | >2000 |

Selectivity Index (SI) = CC50 (Vero cells) / IC50 (T. cruzi)

Experimental Protocols

The following protocols describe the in vitro evaluation of this compound.

Experimental Workflow

Caption: Workflow for in vitro efficacy and cytotoxicity testing of this compound.

In Vitro Anti-Amastigote Assay

This protocol is adapted from standard methods for evaluating anti-trypanosomal compounds against intracellular amastigotes.

Materials:

-

Vero cells (ATCC® CCL-81™)

-

T. cruzi trypomastigotes (e.g., Tulahuen strain expressing a reporter gene like β-galactosidase)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Positive control (e.g., benznidazole)

-

96-well microplates

-

Appropriate substrate for reporter gene assay (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase)

Procedure:

-

Cell Seeding: Seed Vero cells in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Infection: Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of infection, remove the medium and add the medium containing the different concentrations of this compound. Include wells with untreated infected cells (negative control) and cells treated with a known anti-trypanosomal drug (positive control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification of Amastigotes:

-

Lyse the cells to release the intracellular amastigotes.

-

If using a reporter strain, add the appropriate substrate and measure the signal (e.g., absorbance at 570 nm for β-galactosidase) using a microplate reader.

-

Alternatively, fix and stain the cells and manually count the number of amastigotes per cell under a microscope.

-

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol determines the effect of this compound on the viability of a mammalian cell line.

Materials:

-

Vero cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

96-well microplates

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed Vero cells in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Treatment: Replace the medium with the medium containing the different concentrations of this compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

LDH Assay:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Determine the CC50 value by fitting the data to a dose-response curve.

Conclusion

This compound exhibits potent and selective activity against the intracellular amastigote stage of T. cruziin vitro. The provided protocols offer a robust framework for the evaluation of this and other promising anti-Chagas disease compounds. The high selectivity index of this compound underscores its potential as a safe and effective therapeutic candidate.

References

- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. media.tghn.org [media.tghn.org]

AN15368: A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. For decades, treatment options have been limited to benznidazole and nifurtimox, drugs hampered by variable efficacy and significant side effects. AN15368, an orally active benzoxaborole prodrug, has emerged as a highly promising clinical candidate.[1][2][3][4] This document provides a detailed overview of the preclinical evaluation of this compound in animal models of Chagas disease, including experimental protocols and efficacy data.

This compound is activated by parasite-specific carboxypeptidases to its active form, which targets the mRNA processing pathway in T. cruzi.[1][3] This novel mechanism of action contributes to its potent activity against both extra- and intracellular stages of various genetic lineages of the parasite.[1][3] Preclinical studies in mice and non-human primates (rhesus macaques) have demonstrated remarkable efficacy, achieving 100% cure rates with no observable toxicity.[2][4]

Data Presentation

In Vitro Activity

| Compound | T. cruzi IC50 (nM) |

| This compound | 5 |

| Table 1: In vitro activity of this compound against Trypanosoma cruzi.[5] |

In Vivo Efficacy in Murine Models

| Animal Model | T. cruzi Strain | This compound Dose (mg/kg/day) | Treatment Duration (days) | Outcome | Reference |

| Hairless Mice | Luciferase-expressing T. cruzi | Not specified | 20 (days 13-33 post-infection) | Dose-dependent reduction in bioluminescence | [6] |

| C57BL/6J Mice | tdTomato-expressing T. cruzi | 50 (single dose) | 1 | Significant reduction in parasite proliferation | [6] |

| C57BL/6J Mice | T. cruzi | 10 | 40 | Not specified | [6] |

| C57BL/6J Mice | T. cruzi | 2.5 | 40 | Not specified | [6] |

Table 2: Summary of this compound efficacy in various murine models of Chagas disease.

In Vivo Efficacy in Non-Human Primate Model

| Animal Model | Infection Status | Treatment Group | Number of Animals | Treatment Duration (days) | Outcome |

| Rhesus Macaques (Macaca mulatta) | Naturally acquired chronic infection | This compound | 19 | 60 | 100% cure rate (negative by hemoculture and PCR) |

| Rhesus Macaques (Macaca mulatta) | Naturally acquired chronic infection | Control (untreated) | 3 | 60 | Remained positive by hemoculture and/or PCR |

Table 3: Efficacy of this compound in a non-human primate model of chronic Chagas disease.[7]

Experimental Protocols

Murine Model of Acute Chagas Disease

1. Parasite Preparation:

-

T. cruzi strains expressing reporter genes (e.g., luciferase or tdTomato) are maintained in appropriate culture media.

-

Parasites are harvested during the exponential growth phase for infection.

2. Animal Infection:

-

C57BL/6J or hairless mice are used.

-

Mice are infected intraperitoneally (i.p.) or in the footpad with a specific number of parasites (e.g., 10⁴ to 5 x 10⁴ trypomastigotes).[6]

3. Drug Formulation and Administration:

-

This compound is formulated for oral administration. A common vehicle is an aqueous solution of 1% sodium carboxymethylcellulose with 0.1% Tween 80.

-

The drug is administered daily by oral gavage at the specified doses (e.g., 2.5 mg/kg, 10 mg/kg, or 50 mg/kg).[6]

4. Assessment of Efficacy:

-

Bioluminescence Imaging: For luciferase-expressing parasites, whole-body bioluminescence is quantified using an in vivo imaging system to monitor parasite load.[6]

-

Fluorescence Imaging: For tdTomato-expressing parasites, fluorescence intensity at the infection site (e.g., footpad) is measured.[6]

-

Quantitative PCR (qPCR): Parasite load in tissues (e.g., skeletal muscle) is determined by qPCR targeting T. cruzi DNA.

-

Hemoculture: Blood samples are cultured to detect the presence of viable parasites.

-

Immunosuppression: At the end of the treatment, mice may be immunosuppressed to check for the relapse of infection.

Non-Human Primate Model of Chronic Chagas Disease

1. Animal Model:

-

Rhesus macaques (Macaca mulatta) with naturally acquired, long-term T. cruzi infection are used. This model closely mimics human chronic Chagas disease.[6]

2. Study Design:

-

A cohort of infected macaques is selected.

-

Animals are randomized into a treatment group (receiving this compound) and a control group (untreated).[7]

3. Drug Administration:

-

This compound is administered orally for a defined period, for example, 60 consecutive days.[7]

4. Monitoring and Assessment of Cure:

-

Parasite DNA Detection: The presence of T. cruzi DNA in the blood is assessed by PCR at multiple time points.

-

Hemoculture: Blood samples are cultured to detect viable parasites.

-

Post-Necropsy Tissue Analysis: At the end of the study, tissues from various organs (e.g., heart, skeletal muscle, digestive tract) are analyzed by PCR for the presence of parasite DNA.

-

Serology: Levels of antibodies against T. cruzi are monitored over time. A decline in antibody titers is indicative of cure.

Visualizations

Mechanism of Action and Activation Pathway

Caption: Activation and mechanism of action of this compound in T. cruzi.

Experimental Workflow for NHP Study

Caption: Experimental workflow for the this compound study in non-human primates.

References

- 1. ctegd.uga.edu [ctegd.uga.edu]

- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 5. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]

- 6. researchgate.net [researchgate.net]

- 7. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]

Application Notes and Protocols for AN15368 Dosing in Mouse Models of Chagas Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the novel anti-chagasic compound AN15368 in murine models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this promising therapeutic agent.

Introduction

This compound is a benzoxaborole prodrug that has demonstrated potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3][4] The compound is activated by parasite-specific carboxypeptidases, subsequently targeting the mRNA processing pathway, a novel mechanism of action that contributes to its high efficacy and safety profile.[2][3][4] Preclinical studies in mouse and non-human primate models have shown that this compound can achieve 100% cure rates with no significant observable side effects.[5][6]

Mechanism of Action

This compound's unique mechanism of action offers a significant advantage over existing treatments. As a prodrug, it remains inert until it encounters T. cruzi carboxypeptidases. This targeted activation minimizes off-target effects and enhances the therapeutic window. Once activated, the drug disrupts the parasite's mRNA processing, a critical step for protein synthesis and survival.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound in mouse models of Chagas disease.

Table 1: Efficacy of this compound in Acute Chagas Disease Mouse Models

| Mouse Strain | T. cruzi Strain | Infection Route & Dose | Treatment Regimen | Efficacy Outcome | Reference |

| C57BL/6J | tdTomato-expressing | Footpad, 2.5 × 10⁵ trypomastigotes | Single oral dose of 50 mg/kg | Significant reduction in parasite proliferation index 2 days post-treatment. | [1] |

| C57BL/6J | Not specified | Not specified | Daily oral dose of 10 mg/kg for 40 days (starting at 17 dpi) | Not specified in abstract | [1] |

| C57BL/6J | Not specified | Intraperitoneal, 10⁴ trypomastigotes | Daily oral dose of 2.5 mg/kg for 40 days (starting at 15 dpi) | Not specified in abstract | [1] |

| Hairless | Luciferase-expressing | Intraperitoneal, 5 × 10⁴ trypomastigotes | Oral doses at indicated concentrations for 20 days (days 13-33 post-infection) | Significant reduction in bioluminescence signals. | [1] |

Table 2: Parasite Load Assessment Post-Treatment

| Mouse Strain | T. cruzi Strain | Treatment Regimen | Post-treatment Assessment | Results | Reference |

| C57BL/6J | Not specified | 10 mg/kg/day for 20 days (starting at 20 dpi) | qPCR of skeletal muscle after immunosuppression | Significant reduction in parasite load. | [1] |

| C57BL/6J | Not specified | 10 mg/kg/day for 40 days (starting at 17 dpi) | Parasitemia, hemoculture, and qPCR of skeletal muscle after immunosuppression | Not specified in abstract | [1] |

| C57BL/6J | Not specified | 2.5 mg/kg/day for 40 days (starting at 15 dpi) | qPCR of skeletal muscle, light microscopy, and hemoculture after immunosuppression | Not specified in abstract | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study replication and further research.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Chagas disease.

Mouse Models and T. cruzi Infection

-

Mouse Strains: C57BL/6J and hairless mice are commonly used.[1]

-

T. cruzi Strains: Reporter strains such as tdTomato- or luciferase-expressing T. cruzi are utilized for non-invasive in vivo imaging.[1]

-

Infection Routes:

This compound Formulation and Administration

-

Formulation: While the specific vehicle for this compound is not detailed in the provided search results, similar compounds like benznidazole have been suspended in an aqueous solution of 1% sodium carboxymethylcellulose with 0.1% Tween 80 for oral gavage.

-

Administration: this compound is administered orally.

Dosing Regimens

-

Single Dose: A single oral dose of 50 mg/kg can be administered for acute infection models.[1]

-

Daily Dosing:

Assessment of Efficacy

-

In Vivo Imaging: For mice infected with luciferase- or tdTomato-expressing parasites, whole-body bioluminescence or fluorescence imaging is used to quantify and monitor parasite load non-invasively throughout the experiment.[1]

-

Quantitative PCR (qPCR): Parasite load in tissues, particularly skeletal muscle, is determined by qPCR at the end of the treatment period. This is often performed after immunosuppression to reveal any residual parasites.[1]

-

Hemoculture and Light Microscopy: Blood samples are analyzed by hemoculture and light microscopy to detect the presence of circulating parasites, especially after immunosuppression.[1]

Conclusion

This compound represents a significant advancement in the search for a safe and effective treatment for Chagas disease. The provided dosing regimens and protocols in mouse models offer a solid foundation for further preclinical evaluation. The unique mechanism of action, coupled with the remarkable efficacy observed in preclinical studies, underscores the potential of this compound as a curative therapy for this neglected tropical disease. Future research should focus on optimizing dosing schedules for chronic infection models and further elucidating the long-term safety profile of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Will this compound be the final 'kiss of death' against the silent and silenced Chagas disease? — Keppel Health Review [keppelhealthreview.com]

Application Note: Measuring the Efficacy of AN15368 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AN15368 is a novel investigational compound. While initially explored for other indications, its potential as an anti-neoplastic agent is an emerging area of research.[1][2][3] This application note provides a comprehensive set of protocols to assess the efficacy of this compound in cancer cell culture models. For the purpose of this guide, we will hypothesize that this compound functions as a Gonadotropin-Releasing Hormone (GnRH) antagonist, a mechanism known to have anti-proliferative effects in certain cancer types.[4][5][6][7]

The GnRH receptor is expressed in various cancer cells, and its activation can lead to the stimulation of downstream signaling pathways that promote cell proliferation and survival.[7] By acting as an antagonist, this compound may inhibit these pathways, leading to reduced cell viability and induction of apoptosis. The following protocols are designed to quantify these effects and elucidate the underlying molecular mechanisms.

Hypothesized Signaling Pathway of this compound as a GnRH Antagonist

The following diagram illustrates the hypothesized mechanism of action for this compound as a GnRH antagonist in a cancer cell. Under normal conditions, GnRH binds to its receptor, activating G-proteins and downstream signaling cascades like the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. This compound is hypothesized to block this binding, thereby inhibiting these pro-survival signals.

Caption: Hypothesized signaling pathway of this compound as a GnRH antagonist.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell culture-based study.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AN15368 in the Treatment of Chronic Chagas Disease in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN15368 is an orally active benzoxaborole prodrug with demonstrated efficacy in treating chronic Trypanosoma cruzi infection, the causative agent of Chagas disease, in non-human primate models.[1][2][3] This document provides a comprehensive overview of the available data and outlines protocols based on published preclinical studies to guide further research and development of this promising therapeutic candidate. This compound is activated by parasite-specific carboxypeptidases, subsequently targeting the messenger RNA (mRNA) processing pathway within T. cruzi.[1][2][3] Studies in rhesus macaques with long-term, naturally acquired chronic infections have shown this compound to be uniformly curative, with no detectable acute toxicity or long-term adverse health or reproductive impacts.[1][2][3]

Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and requires bioactivation to exert its therapeutic effect. Within the Trypanosoma cruzi parasite, carboxypeptidases cleave the prodrug, releasing the active compound. This active metabolite then targets and inhibits the parasite's mRNA processing pathway, a critical mechanism for its survival and replication. This targeted approach is designed to be highly specific to the parasite, minimizing off-target effects in the primate host.

References

- 1. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

Application Note: High-Throughput Assessment of AN15368 Efficacy on Trypanosoma cruzi Using Quantitative PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly, globally. Current treatments have limitations in efficacy and are associated with notable side effects.[1] AN15368 (also known as AN2-502998) is a novel benzoxaborole-based prodrug that has demonstrated potent and curative efficacy against T. cruzi in preclinical studies.[2][3][4] This compound is activated by parasite-specific carboxypeptidases to its active form, which targets the parasite's messenger RNA (mRNA) processing pathway.[1][2][3][4][5] To facilitate the development of this compound and other anti-Chagasic compounds, a robust and quantitative method for assessing parasite load is essential. Quantitative PCR (qPCR) is a highly sensitive and specific method for detecting and quantifying parasite DNA in various biological samples, making it an ideal tool for evaluating treatment efficacy.[6][7]

This application note provides a detailed protocol for utilizing qPCR to assess the parasite load in response to this compound treatment in preclinical models of T. cruzi infection.

Mechanism of Action of this compound

This compound is a prodrug that requires activation within the T. cruzi parasite. Once it enters the parasite, it is cleaved by parasite serine carboxypeptidases (TcCBPs) into its active metabolite.[1] This active compound then inhibits a critical step in the parasite's mRNA processing pathway, leading to parasite death.[1][2][3][4]

Figure 1: Simplified signaling pathway of this compound activation and its target.

Preclinical Efficacy of this compound - Summary of Quantitative Data

Preclinical studies in murine and non-human primate models have demonstrated the high efficacy of this compound in reducing and clearing T. cruzi parasite load. The following tables summarize the key findings from these studies where qPCR was used as a primary endpoint for assessing treatment efficacy.

| Animal Model | Treatment Group | Dose & Regimen | Sample Type | Parasite Load Outcome (qPCR) | Reference |

| Mouse (acutely infected) | This compound | 10 mg/kg, daily for 20 days | Skeletal Muscle | Below limit of detection | [8] |

| Mouse (acutely infected) | This compound | 2.5 mg/kg, daily for 40 days | Skeletal Muscle | Below limit of detection | [8] |

| Rhesus Macaques (naturally infected) | This compound | 60-day course (dose not specified in snippet) | Blood | Negative at all time points | [4] |

| Rhesus Macaques (naturally infected) | This compound | 60-day course (dose not specified in snippet) | Post-necropsy Tissues (heart, quadriceps, etc.) | Negative | [4] |

| Mouse (acutely infected) | Untreated Control | N/A | Skeletal Muscle | Positive | [8] |

| Rhesus Macaques (naturally infected) | Untreated Control | N/A | Blood | Positive at multiple time points | [4] |

| Rhesus Macaques (naturally infected) | Untreated Control | N/A | Post-necropsy Tissues | Positive | [4] |

Experimental Protocols

The following protocols provide a comprehensive workflow for assessing parasite load after this compound treatment using qPCR.

Figure 2: Workflow for assessing parasite load after this compound treatment.

DNA Extraction from Blood and Tissues

High-quality genomic DNA is crucial for accurate qPCR results. Commercial kits are recommended for their consistency and ability to remove PCR inhibitors.

Materials:

-

QIAamp DNA Mini Kit (Qiagen) or DNeasy Blood & Tissue Kit (Qiagen)[9][10][11]

-

Proteinase K

-

Ethanol (96-100%)

-

Microcentrifuge and tubes

-

Water bath or heat block

Protocol for Blood Samples:

-

Collect whole blood in EDTA-containing tubes.

-

For extraction, use 200 µL of whole blood.

-

Add 20 µL of Proteinase K to the bottom of a microcentrifuge tube.

-

Add the blood sample to the tube.

-

Add 200 µL of Buffer AL, mix by pulse-vortexing for 15 seconds.

-

Incubate at 56°C for 10 minutes.

-

Add 200 µL of ethanol (96-100%) and mix again by pulse-vortexing.

-

Carefully apply the mixture to the QIAamp Mini spin column and centrifuge at 6000 x g for 1 minute.

-

Discard the collection tube and place the column in a new collection tube.

-

Add 500 µL of Buffer AW1 and centrifuge for 1 minute at 6000 x g.

-

Discard the collection tube and place the column in a new one.

-

Add 500 µL of Buffer AW2 and centrifuge at full speed (20,000 x g) for 3 minutes.

-

Place the column in a clean 1.5 mL microcentrifuge tube.

-

Elute the DNA by adding 50-200 µL of Buffer AE directly to the column membrane. Incubate for 1 minute at room temperature, then centrifuge for 1 minute at 6000 x g.

Protocol for Tissue Samples (e.g., Heart, Skeletal Muscle):

-

Weigh out approximately 25 mg of tissue and place it in a microcentrifuge tube.

-

Add 180 µL of Buffer ATL.

-

Add 20 µL of Proteinase K and mix by vortexing.

-

Incubate at 56°C until the tissue is completely lysed (can be overnight).

-

Vortex for 15 seconds.

-

Add 200 µL of Buffer AL and mix thoroughly by vortexing.

-

Add 200 µL of ethanol (96-100%) and mix again.

-

Proceed with step 8 from the blood protocol.

Quantitative PCR (qPCR) Protocol

This protocol is based on a TaqMan assay targeting the highly repetitive T. cruzi satellite DNA (SatDNA), which provides high sensitivity.

Materials:

-

TaqMan Universal PCR Master Mix

-

Forward and Reverse Primers for T. cruzi SatDNA

-

TaqMan Probe for T. cruzi SatDNA

-

Nuclease-free water

-

qPCR instrument

-

Optical-grade PCR plates and seals

Primer and Probe Sequences:

| Oligonucleotide | Sequence (5' to 3') | Reference |

| Forward Primer (Cruzi 1) | ASTCGGCTGATCGTTTTCGA | [6][7][12] |

| Reverse Primer (Cruzi 2) | AATTCCTCCAAGCAGCGGATA | [12] |

| Probe (Cruzi 3) | FAM-CACACACTGGACACCAA-NFQ-MGB | [6][7][12] |

qPCR Reaction Setup (per 20 µL reaction):

| Component | Volume (µL) | Final Concentration |

| TaqMan Universal PCR Master Mix (2x) | 10 | 1x |

| Forward Primer (10 µM) | 0.4 | 200 nM |

| Reverse Primer (10 µM) | 0.4 | 200 nM |

| TaqMan Probe (5 µM) | 0.4 | 100 nM |

| Nuclease-free water | 3.8 | - |

| DNA Template | 5 | (up to 100 ng) |

| Total Volume | 20 | - |

Thermal Cycling Conditions:

| Step | Temperature (°C) | Time | Cycles |

| UNG Activation | 50 | 2 minutes | 1 |

| Initial Denaturation | 95 | 10 minutes | 1 |

| Denaturation | 95 | 15 seconds | 40-45 |

| Annealing/Extension | 58-60 | 1 minute |

Data Analysis:

-

Standard Curve: Generate a standard curve using a serial dilution of known quantities of T. cruzi genomic DNA (e.g., from 10^5 parasite equivalents down to 1 parasite equivalent per reaction). This will allow for the absolute quantification of parasite DNA in the unknown samples.

-

Quantification: The qPCR software will use the standard curve to calculate the parasite equivalents per reaction in the unknown samples based on their quantification cycle (Cq) values.

-

Normalization: The results can be expressed as parasite equivalents per mL of blood or per microgram of tissue DNA.

-

Controls: Include no-template controls (NTCs) to check for contamination and positive controls to ensure the reaction is working correctly.

Conclusion

The use of qPCR is a highly effective method for quantifying T. cruzi parasite load and is an invaluable tool for assessing the efficacy of novel therapeutic agents like this compound. The protocols outlined in this application note provide a standardized workflow for researchers in the field of Chagas disease drug development. The exceptional preclinical efficacy of this compound, as demonstrated by qPCR, underscores its potential as a transformative treatment for this neglected tropical disease.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AN-15368 demonstrates efficacy in rhesus macaques infected with <em>T. cruzi</em> | BioWorld [bioworld.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Parasite load evaluation by qPCR and blood culture in Chagas disease and HIV co-infected patients under antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of DNA Extraction from Field-Collected Mammalian Whole Blood on Filter Paper for Trypanosoma cruzi (Chagas Disease) Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. Optimization of DNA Extraction from a Field-Collected Mammalian Whole Blood on Filter Paper for Trypanosoma cruzi (Chagas Disease) Detection | Texas A&M NRI [nri.tamu.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioluminescence Imaging of Trypanosoma cruzi Infection and Efficacy Assessment of AN15368

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of bioluminescence imaging (BLI) to monitor Trypanosoma cruzi infection and to evaluate the efficacy of the novel trypanocidal compound, AN15368.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1][2] The development of new therapeutic agents is a global health priority. Bioluminescence imaging (BLI) has emerged as a powerful, non-invasive technology to study the pathogenesis of Chagas disease and to assess the efficacy of potential drug candidates in real-time within a living host.[3][4][5][6] This technology utilizes genetically modified T. cruzi that express luciferase, an enzyme that produces light upon reaction with a substrate, allowing for the sensitive detection and quantification of parasite burden and distribution in vivo.[3][4][7]

This compound is a promising novel benzoxaborole prodrug that has demonstrated potent activity against T. cruzi.[1][2][8][9] It is activated by parasite-specific carboxypeptidases to its active form, which targets the parasite's messenger RNA (mRNA) processing pathway.[1][2][8][9][10] Studies have shown that this compound is highly effective in vitro and in vivo, achieving 100% cure rates in murine and non-human primate models of Chagas disease with no significant side effects.[8][9]

This document outlines the protocols for using BLI to monitor T. cruzi infection and to evaluate the efficacy of this compound, and presents key quantitative data from preclinical studies.

Data Presentation

Table 1: In Vitro Activity of this compound against T. cruzi

| Parameter | Value | Reference |

| IC50 | 5 nM | [10] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of T. cruzi Infection

| Mouse Model | T. cruzi Strain | Treatment Regimen | Outcome | Reference |

| Hairless mice | Luciferase-expressing T. cruzi | Oral doses on days 13-33 post-infection | Significant reduction in bioluminescence signal | [11] |

| C57BL/6J mice | tdTomato-expressing T. cruzi | Single oral dose (50 mg/kg) at 2 dpi | Reduction in parasite proliferation | [11] |

| C57BL/6J mice | T. cruzi | Daily oral treatment (10 mg/kg) for 40 days | Parasitological cure | [11] |

Table 3: Ex Vivo Bioluminescence Imaging of Parasite Distribution in Murine Models

| Mouse Model | Time Post-Infection | Tissues with Highest Parasite Load | Reference |

| A/J mice | 25 days | Gastrointestinal system (large and small intestine), lungs, kidneys | [3] |

| BALB/c mice | 14 days (Acute) | Visceral and subcutaneous adipose deposits | [7] |

| BALB/c mice | 84 and 153-161 days (Chronic) | Gastrointestinal tract (colon and stomach) | [7] |

| SCID mice | Acute | Visceral fat deposits, uterus, ovaries, gut mesenteries, spleen | [7] |

Experimental Protocols

Protocol 1: Generation of Bioluminescent T. cruzi

This protocol describes the generation of T. cruzi expressing firefly luciferase.

-

Vector Construction : The firefly luciferase coding sequence is subcloned into a T. cruzi integration vector, such as pTRIX2-RE9h or pBS:THT-x-T, which targets a specific genomic locus (e.g., rDNA or tubulin).[3][7] For enhanced sensitivity, a red-shifted luciferase variant like PpyRE9h is recommended due to better tissue penetration of the emitted light.[4][7]

-

Parasite Culture : T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 27°C.

-

Transfection : Epimastigotes in the mid-logarithmic growth phase are harvested and electroporated with the linearized integration vector.

-

Selection : Transfected parasites are selected using an appropriate antibiotic (e.g., G418 or hygromycin).

-

Clonal Selection and Validation : Clonal populations of luciferase-expressing parasites are isolated by limiting dilution. Luciferase expression and activity are confirmed by in vitro bioluminescence assays.

Protocol 2: In Vivo Bioluminescence Imaging of T. cruzi Infection in Mice

This protocol details the procedure for non-invasive imaging of T. cruzi infection.

-

Animal Infection : Mice (e.g., BALB/c or C57BL/6J) are infected with bioluminescent T. cruzi trypomastigotes via intraperitoneal, subcutaneous, or intravenous injection.[4] The inoculum size can range from 10³ to 10⁶ parasites.[3][7]

-

Substrate Administration : At desired time points post-infection, mice are intraperitoneally injected with D-luciferin substrate (e.g., 150 mg/kg body weight).[4][12]

-

Anesthesia : Following substrate injection (typically after 5-10 minutes to allow for distribution), mice are anesthetized using isoflurane.[12][13]

-

Image Acquisition : Anesthetized mice are placed in an in vivo imaging system (e.g., IVIS Lumina). Bioluminescence images are acquired from ventral, dorsal, and lateral positions.[3][13] Exposure times can vary from 1 to 5 minutes.[4][13]

-

Data Analysis : The bioluminescence signal intensity, measured in photons per second per square centimeter per steradian (p/s/cm²/sr), is quantified for the whole body or specific regions of interest.[14]

Protocol 3: Ex Vivo Bioluminescence Imaging of Parasite Distribution

This protocol is for determining the parasite load in specific organs and tissues.

-

Substrate Administration and Euthanasia : At the experimental endpoint, mice are injected with D-luciferin as described above. After allowing for substrate distribution, the animals are euthanized.

-

Organ Harvest : Organs and tissues of interest (e.g., heart, skeletal muscle, gastrointestinal tract, spleen, liver, lungs, kidneys) are promptly dissected.[3][7]

-

Ex Vivo Imaging : The harvested organs are placed in a petri dish containing D-luciferin solution and imaged using an in vivo imaging system.[7][13]

-

Data Quantification : The bioluminescence signal from each organ is quantified to determine the relative parasite burden.

Protocol 4: In Vivo Efficacy Assessment of this compound

This protocol outlines the use of BLI to evaluate the therapeutic efficacy of this compound.

-

Establishment of Infection : Mice are infected with luciferase-expressing T. cruzi and the infection is allowed to establish (e.g., until peak parasitemia in the acute phase or a stable signal in the chronic phase).[4][11]

-

Baseline Imaging : Prior to treatment, baseline bioluminescence images are acquired to determine the initial parasite load in each animal.

-